Regiochemical Differentiation: Target Compound vs. 2-Trifluoromethyl Regioisomer
The target compound, 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}aniline, differs fundamentally from its regioisomer, 4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}aniline (CAS 871240-11-8). In the latter, the aniline oxygen is attached to the 4-position of a 2-trifluoromethylpyrimidine . While both are aniline building blocks, the para-substitution pattern of the target compound's aniline ring relative to the pyrimidine ether linkage is distinct and critical for vector alignment in fragment-based drug design. No quantitative bioactivity data is available in the public domain for either compound; this differentiation is based on core structural identity and synthetic utility.
| Evidence Dimension | Regiochemistry & Substitution Pattern |
|---|---|
| Target Compound Data | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline (CAS 1215670-87-3) |
| Comparator Or Baseline | 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline (CAS 871240-11-8) |
| Quantified Difference | Different substitution pattern on pyrimidine ring |
| Conditions | Chemical structure comparison |
Why This Matters
The specific regiochemistry dictates the geometry of the aniline vector, a critical parameter in structure-based drug design that cannot be altered by generic substitution.
